

An In-Depth Technical Guide to the Molecular Structure of N-tert-butylaniline

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Compound of Interest

Compound Name: *N-tert-butylaniline*

Cat. No.: *B3060869*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of **N-tert-butylaniline**, a significant organic compound utilized in various research and development sectors. This document compiles essential data, experimental protocols, and structural visualizations to serve as a core resource for professionals in chemistry and drug development.

Core Molecular Properties

N-tert-butylaniline, systematically named N-(1,1-dimethylethyl)benzenamine, is an aromatic amine characterized by a tert-butyl group attached to the nitrogen atom of an aniline molecule. [1] This substitution imparts significant steric hindrance around the nitrogen, influencing its reactivity and physical properties.

A summary of its fundamental properties is presented in Table 1.

Identifier	Value	Reference
IUPAC Name	N-tert-butylaniline	[1]
Synonyms	N-(1,1-Dimethylethyl)benzenamine, N-Phenyl-tert-butylamine	[1]
CAS Number	937-33-7	[1]
Molecular Formula	C ₁₀ H ₁₅ N	[1]
Molecular Weight	149.23 g/mol	[1]
Density	0.941 g/cm ³	[2]
Boiling Point	226.7 °C at 760 mmHg	[2]
Flash Point	88.2 °C	[2]
Refractive Index	1.5270	[2]

Molecular Structure Visualization

The structural arrangement of **N-tert-butylaniline**, featuring a benzene ring bonded to a nitrogen atom which is further bonded to a tert-butyl group, is depicted below.

Caption: 2D representation of the **N-tert-butylaniline** molecular structure.

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of **N-tert-butylaniline**.

Infrared (IR) Spectroscopy

The infrared spectrum of **N-tert-butylaniline** exhibits characteristic absorption bands corresponding to its functional groups. A summary of these bands is provided in Table 2. The spectrum can be accessed through the NIST Chemistry WebBook.[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H stretch
3100-3000	Medium	Aromatic C-H stretch
3000-2850	Medium-Strong	Aliphatic C-H stretch
1600-1585	Medium-Strong	Aromatic C=C stretch
1500-1400	Medium-Strong	Aromatic C=C stretch
1365	Strong	C-H rock (tert-butyl)
1200-1000	Strong	C-N stretch
750-700	Strong	Aromatic C-H out-of-plane bend (monosubstituted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **N-tert-butylaniline** are not readily available in public databases, the expected chemical shifts can be predicted based on the structure and data from similar compounds such as 4-tert-butylaniline.

¹H NMR (Predicted):

- δ ~7.2 ppm (triplet): Protons on C3 and C5 of the benzene ring.
- δ ~6.7 ppm (triplet): Proton on C4 of the benzene ring.
- δ ~6.6 ppm (doublet): Protons on C2 and C6 of the benzene ring.
- δ ~3.5-4.0 ppm (singlet, broad): N-H proton.
- δ ~1.3 ppm (singlet): Nine equivalent protons of the tert-butyl group.

¹³C NMR (Predicted):

- ~148 ppm: C1 (ipso-carbon attached to nitrogen).

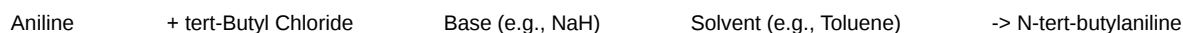
- ~129 ppm: C3 and C5.
- ~117 ppm: C4.
- ~116 ppm: C2 and C6.
- ~50 ppm: Quaternary carbon of the tert-butyl group.
- ~30 ppm: Methyl carbons of the tert-butyl group.

Experimental Protocols

Synthesis of N-tert-butylaniline

A common method for the synthesis of **N-tert-butylaniline** involves the alkylation of aniline with a tert-butylation agent. A general procedure is outlined below.

Reaction Scheme:



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Caption: Synthesis of **N-tert-butylaniline** via alkylation of aniline.

Experimental Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a strong base such as sodium hydride (NaH) to an inert solvent like toluene.
- **Addition of Aniline:** Slowly add aniline to the stirred suspension at room temperature.
- **Addition of Alkylating Agent:** Add tert-butyl chloride dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

- **Reaction:** Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature and cautiously quench with water or a saturated ammonium chloride solution.
- **Extraction:** Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants, may need to be optimized for best results.

Molecular Geometry

Detailed experimental data on the precise bond lengths and angles of **N-tert-butylaniline** from X-ray crystallography are not widely available in public databases. However, computational chemistry methods can provide reliable estimates of its molecular geometry. The steric bulk of the tert-butyl group is expected to cause some distortion from the planar geometry often seen in anilines, likely increasing the C-N-C bond angle and influencing the orientation of the phenyl and tert-butyl groups relative to each other.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of **N-tert-butylaniline**, encompassing its core properties, spectroscopic data, a representative synthesis protocol, and considerations of its molecular geometry. The provided information is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and application of this important chemical compound. Further experimental investigation into its crystallographic structure would provide more precise data on its molecular geometry.

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